2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
2-BROMO-N-(2-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHANESULFONYL}-13-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(2-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHANESULFONYL}-13-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Chloromethylphenyl Group: This step involves the formation of an amide bond between the benzothiazole core and the chloromethylphenyl group, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes would need to consider factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(2-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHANESULFONYL}-13-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole and phenyl moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Coupling Reagents: EDCI, DCC
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, acetonitrile, toluene
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.
Scientific Research Applications
2-BROMO-N-(2-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHANESULFONYL}-13-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Chemical Biology: The compound is used as a tool to study the mechanisms of action of various biological pathways.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(2-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHANESULFONYL}-13-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide
- N-(5-chloro-2-methylphenyl)-2-(methylsulfonyl)benzamide
- 2-(5-chloro-2-methylphenyl)-1,3-benzothiazole
Uniqueness
2-BROMO-N-(2-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHANESULFONYL}-13-BENZOTHIAZOL-6-YL)BENZAMIDE is unique due to its combination of bromine, chlorine, and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C23H17BrClN3O4S2 |
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Molecular Weight |
578.9 g/mol |
IUPAC Name |
2-bromo-N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfonyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H17BrClN3O4S2/c1-13-6-7-14(25)10-19(13)27-21(29)12-34(31,32)23-28-18-9-8-15(11-20(18)33-23)26-22(30)16-4-2-3-5-17(16)24/h2-11H,12H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
MNENEDBFVFGZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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